3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
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Overview
Description
3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound featuring a thiadiazole ring substituted with chloromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl thiocyanate with trifluoromethyl hydrazine in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, as well as oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like acetonitrile, dichloromethane, or ethanol, and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted thiadiazoles, while oxidation of the thiadiazole ring can produce sulfoxides or sulfones.
Scientific Research Applications
3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chloromethyl and trifluoromethyl groups, which can participate in various chemical interactions. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,3,4-thiadiazol-2(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one:
Uniqueness
3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88976-73-2 |
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Molecular Formula |
C4H2ClF3N2OS |
Molecular Weight |
218.59 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H2ClF3N2OS/c5-1-10-3(11)12-2(9-10)4(6,7)8/h1H2 |
InChI Key |
XYAAGBFUPSLCOM-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=O)SC(=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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